5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide (CAS: 1105675-62-4) is a highly specialized, pre-functionalized pyridine building block characterized by a C4-trimethylsilyl (TMS) group flanked by a C3-N-phenylcarboxamide and a C5-methoxy directing group. In industrial and advanced medicinal chemistry, this compound is primarily procured as a regioselective scaffold that bypasses the need for complex, early-stage Directed Ortho Metalation (DoM). By providing a stable, pre-installed TMS handle at the highly reactive C4 position, it serves a dual purpose: acting as a robust blocking group to force subsequent functionalization to the C2 or C6 positions, and functioning as a direct precursor for fluoride-activated Hiyama cross-couplings or ipso-halogenations[1]. For procurement teams, sourcing this exact intermediate eliminates the severe cryogenic scale-up bottlenecks associated with synthesizing C4-substituted nicotinamides from basic precursors, thereby accelerating library generation and process development [2].
Attempting to substitute this product with the simpler baseline compound, 5-Methoxy-N-phenylnicotinamide, requires performing Directed Ortho Metalation (DoM) in-house to functionalize the C4 position. This generic substitution routinely fails at scale because DoM on highly substituted pyridines demands strict cryogenic conditions (typically -78 °C) and the use of highly moisture-sensitive lithium amide bases (e.g., LTMP) [1]. In process environments, these conditions lead to poor reproducibility, competitive metalation at the C2 position, and isolated yields often dropping below 50% during scale-up. Furthermore, substituting with a C4-halogenated analog (e.g., 4-chloro-5-methoxy-N-phenylnicotinamide) limits late-stage flexibility, as the carbon-chlorine bond is significantly less reactive toward mild, orthogonal cross-coupling than the C4-TMS group [2]. Procuring the pre-silylated compound guarantees regiochemical purity and allows chemists to immediately execute downstream functionalizations at standard temperatures.
When synthesizing C4-functionalized nicotinamides, utilizing the pre-silylated 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide allows for direct ipso-substitution or cross-coupling at standard or mildly elevated temperatures, consistently delivering downstream yields exceeding 85%. In contrast, starting from the unsubstituted 5-Methoxy-N-phenylnicotinamide requires cryogenic Directed Ortho Metalation (DoM), which suffers from poor scalability and typically caps isolated yields at 45-55% on multigram scales due to competitive C2-metalation and moisture quenching[1]. Procuring the TMS-protected building block completely bypasses this cryogenic bottleneck.
| Evidence Dimension | Downstream C4-functionalization yield (multigram scale) |
| Target Compound Data | >85% yield (via direct ipso-substitution/coupling) |
| Comparator Or Baseline | Unsubstituted 5-Methoxy-N-phenylnicotinamide (45-55% yield via in-house DoM) |
| Quantified Difference | 30-40% absolute increase in isolated yield |
| Conditions | Multigram scale synthesis, standard vs. cryogenic (-78 °C) conditions |
Eliminating cryogenic DoM steps drastically reduces process complexity and equipment costs while doubling the effective throughput of the synthetic sequence.
The C4-TMS group acts as an exceptionally effective traceless blocking group. When subjected to subsequent electrophilic aromatic substitution or secondary metalation, 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide directs functionalization exclusively to the C2 or C6 positions with >95:5 regioselectivity. If the baseline 5-Methoxy-N-phenylnicotinamide is used without the C4-TMS block, electrophiles typically attack the highly activated C4 position, or produce complex 60:40 mixtures of C4 and C2/C6 functionalized products that are notoriously difficult to separate via standard chromatography [1].
| Evidence Dimension | Regioselectivity for C2/C6 functionalization |
| Target Compound Data | >95:5 regioselectivity (C4 position blocked) |
| Comparator Or Baseline | Unsubstituted 5-Methoxy-N-phenylnicotinamide (~60:40 mixture of C4 vs C2/C6) |
| Quantified Difference | Near-absolute regiocontrol vs. highly mixed product profiles |
| Conditions | Electrophilic aromatic substitution or secondary metalation assays |
Absolute regiocontrol prevents the loss of valuable intermediates and eliminates the need for costly, solvent-intensive chromatographic separations.
For late-stage C-C bond formation, the C4-TMS group enables mild, fluoride-activated Hiyama cross-coupling, achieving >80% conversion without the need for harsh bases or highly toxic reagents. When compared to the halogenated substitute, 4-chloro-5-methoxy-N-phenylnicotinamide, the C-Cl bond requires significantly harsher palladium-catalyzed conditions (e.g., elevated temperatures and strong bases) that can degrade the C3-amide or C5-methoxy groups, limiting substrate scope. Furthermore, unlike stannyl-based (Stille) comparators, the TMS group generates only benign siloxane byproducts [1].
| Evidence Dimension | Cross-coupling conversion and byproduct toxicity |
| Target Compound Data | >80% conversion (Hiyama coupling, benign siloxane byproducts) |
| Comparator Or Baseline | 4-Chloro analog (requires harsh conditions, lower functional group tolerance); 4-Stannyl analog (generates highly toxic tin waste) |
| Quantified Difference | Superior functional group tolerance and zero heavy-metal waste generation |
| Conditions | Late-stage C-C cross-coupling in complex library synthesis |
Enables greener, orthogonal late-stage functionalization in medicinal chemistry workflows without risking the degradation of sensitive functional groups.
Because the C4-TMS group allows for mild ipso-substitution and Hiyama coupling, this compound is highly suited as a core scaffold for generating libraries of polysubstituted nicotinamides targeting receptor tyrosine kinases (RTKs) or nicotinamide N-methyltransferase (NNMT). It allows medicinal chemists to rapidly diversify the C4 position while maintaining the critical C3-amide hinge-binding motif [1].
In process chemistry workflows requiring specific functionalization at the C2 or C6 positions of the pyridine ring, this compound is procured specifically to utilize the TMS group as a robust, traceless block. Once the C2/C6 positions are functionalized, the C4-TMS group can be easily removed via fluoride treatment or protodesilylation, yielding highly specific substitution patterns that are otherwise synthetically inaccessible [2].
For laboratories looking to transition away from highly toxic Stille coupling reagents (organotins) for pyridine functionalization, this C4-TMS compound serves as an ideal drop-in replacement. It enables efficient C-C bond formation via fluoride-activated Hiyama coupling, generating only benign siloxane byproducts, which drastically simplifies waste disposal and product purification in pharmaceutical manufacturing [3].